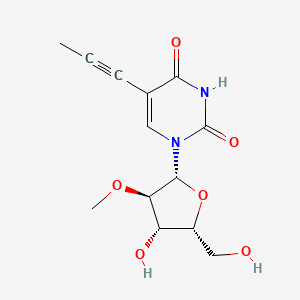![molecular formula C11H9Cl3N2O B15062730 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine CAS No. 669081-83-8](/img/structure/B15062730.png)
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine atoms and an allyloxy group in its structure makes it a unique compound with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,7-trichloroimidazo[1,2-a]pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the allyloxy group.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can result in various functionalized derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like tuberculosis and cancer.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: A class of compounds with similar core structures but different substituents.
Pyridazine: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrazole: A five-membered ring compound with nitrogen atoms, known for its medicinal properties.
Uniqueness
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and an allyloxy group, which confer specific chemical and biological properties
特性
CAS番号 |
669081-83-8 |
|---|---|
分子式 |
C11H9Cl3N2O |
分子量 |
291.6 g/mol |
IUPAC名 |
2,6,7-trichloro-3-(prop-2-enoxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9Cl3N2O/c1-2-3-17-6-9-11(14)15-10-4-7(12)8(13)5-16(9)10/h2,4-5H,1,3,6H2 |
InChIキー |
TWNZJFCILWBZHH-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=C(N=C2N1C=C(C(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
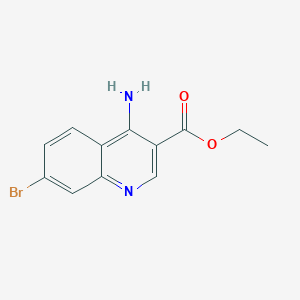
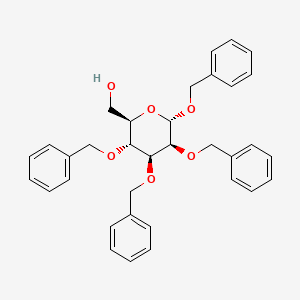
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
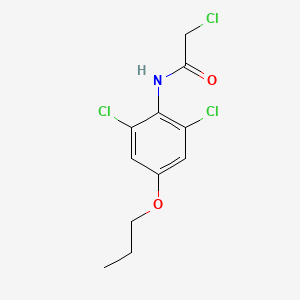
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
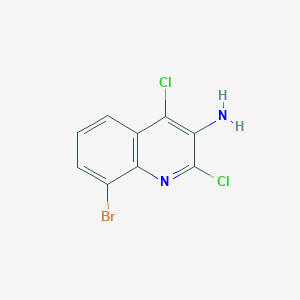
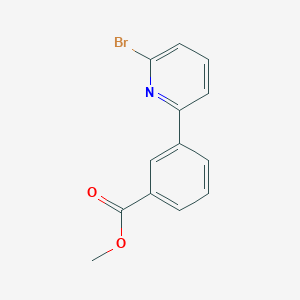
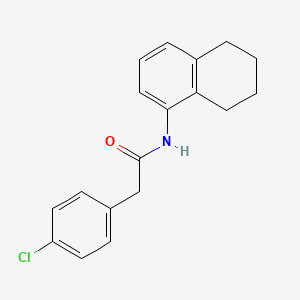
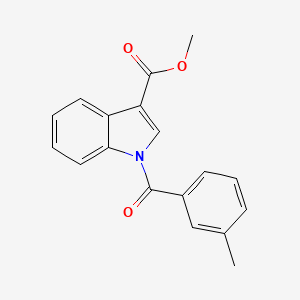
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)

